

# Application Notes and Protocols for Friedel-Crafts Reactions on Durene

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## Compound of Interest

Compound Name: **1,2,4,5-Tetramethylbenzene**

Cat. No.: **B166113**

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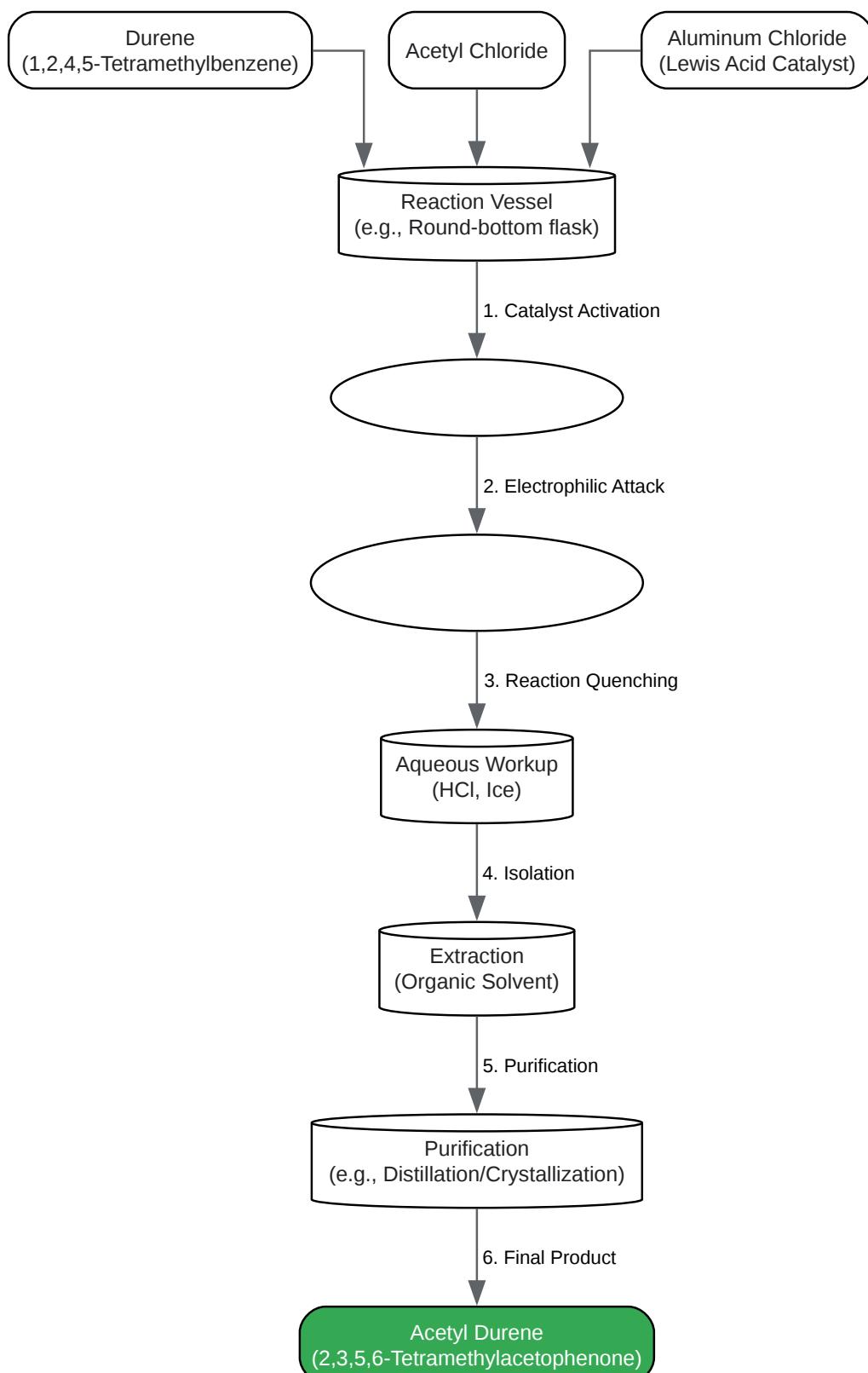
## Introduction

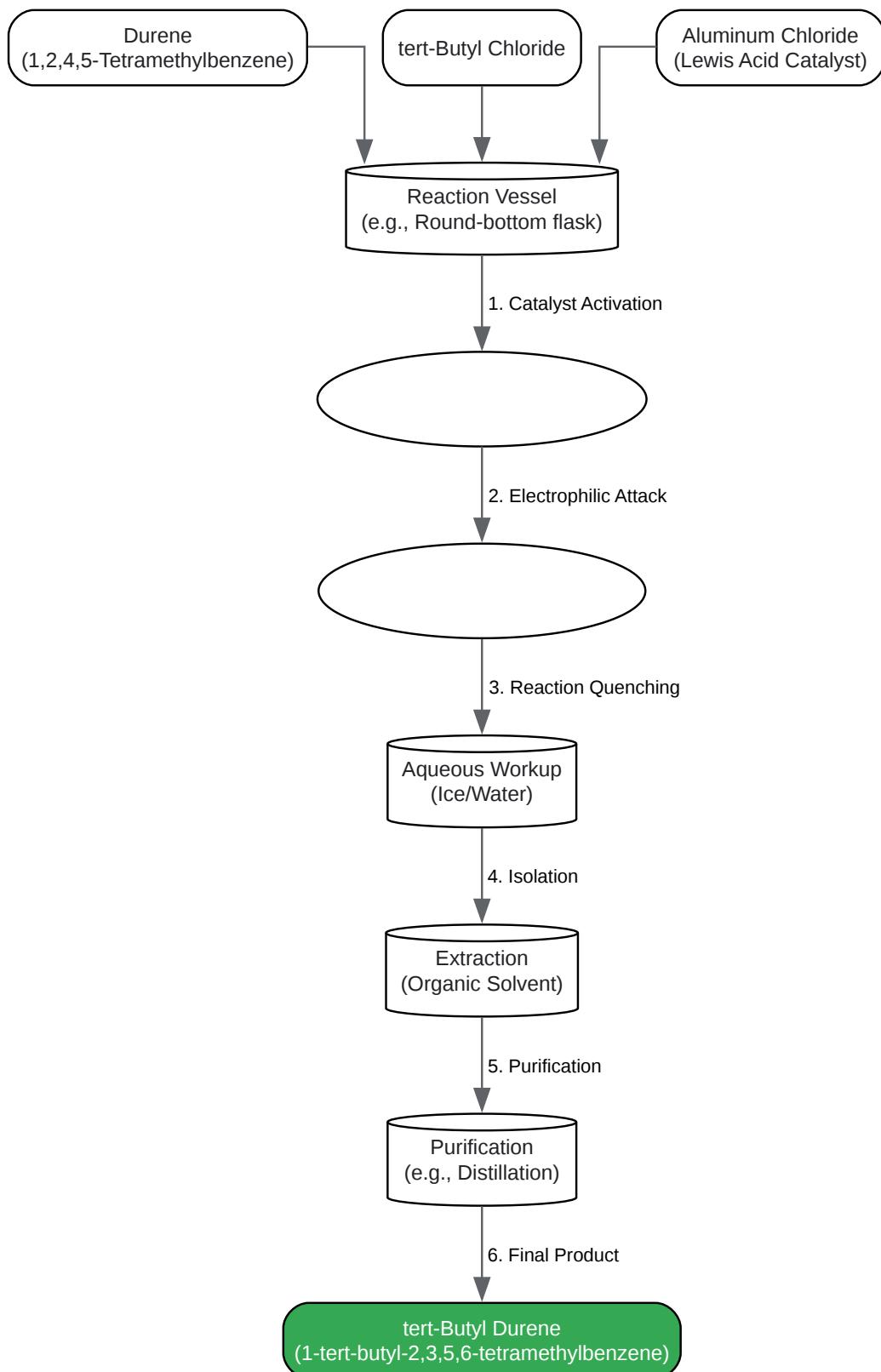
Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry for the attachment of substituents to aromatic rings.<sup>[1]</sup> This document provides detailed application notes and protocols for the Friedel-Crafts acylation and alkylation of durene (**1,2,4,5-tetramethylbenzene**), a readily available and highly reactive aromatic hydrocarbon. The electron-rich nature of the durene ring makes it an excellent substrate for electrophilic aromatic substitution. The resulting acylated and alkylated durene derivatives serve as versatile intermediates in the synthesis of various compounds with potential applications in medicinal chemistry, including the development of anticonvulsant and hypertensive agents.<sup>[2][3]</sup>

## Friedel-Crafts Acylation of Durene

Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst.<sup>[4]</sup> This reaction is particularly advantageous as the product, an aromatic ketone, is deactivated towards further acylation, preventing polysubstitution.<sup>[5]</sup>

## Logical Workflow: Friedel-Crafts Acylation of Durene



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